molecular formula C17H15FN2O3 B1139465 Hdac-IN-1 CAS No. 1239610-44-6

Hdac-IN-1

Número de catálogo B1139465
Número CAS: 1239610-44-6
Peso molecular: 314.31
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on both histone and non-histone proteins . Hdac-IN-1 is a potent inhibitor of HDACs, specifically HDAC1 . It has been shown to have strong inhibitory activity against HDAC1 with an IC50 value of 0.405 μM .


Molecular Structure Analysis

Hdac-IN-1 is a part of the class I HDACs, which include HDAC1, 2, 3, and 8 . These enzymes are found primarily in the nucleus . The molecular structure of Hdac-IN-1 is not explicitly detailed in the available literature.


Chemical Reactions Analysis

HDACs, including Hdac-IN-1, play a central role in controlling cell cycle regulation, cell differentiation, and tissue development . They exert their function by deacetylating histones and a growing number of non-histone proteins . The activity of HDACs is balanced by the HDAC inhibitors that deacetylate histone tails, promote chromatin compaction, and act as co-repressors .


Physical And Chemical Properties Analysis

Hdac-IN-1 is a solid compound with a molecular weight of 488.54 . It has a chemical formula of C24H21FN8OS . The compound should be stored at 4°C and protected from light .

Aplicaciones Científicas De Investigación

  • Therapeutic Target in Multiple Myeloma : HDAC8, a class I HDAC isoenzyme, has been identified as a novel therapeutic target in multiple myeloma (MM). Elevated HDAC8 expression correlates with poor overall survival in MM patients. Selective HDAC8 inhibition, such as with the HDAC8 inhibitor OJI-1, demonstrated significant inhibition of MM cell growth and increased DNA breaks, dysregulation of homologous recombination, and genome stability, indicating potential as a therapeutic application in MM (Chyra et al., 2021).

  • Anticancer Activities : HDAC inhibitors have been identified as having potent and specific anticancer activities in preclinical studies. They are involved in reversing aberrant epigenetic changes associated with cancer. However, the effects of HDAC inhibitors might be broader and more complex than initially understood (Bolden et al., 2006).

  • Neurological and Neurodegenerative Diseases : HDACs, particularly HDAC1, play a role in neurological conditions. In pathological conditions, HDAC1's nuclear export is essential for the onset of axonal damage, indicating potential therapeutic applications in neurodegenerative diseases (Kim et al., 2009).

  • Immunomodulatory Properties : HDAC inhibitors also have important immune-modulatory properties. They promote LPS-induced IL-1β processing and secretion in human and murine dendritic cells and murine macrophages, independent of the inflammasome components. This indicates potential clinical implications in inflammatory conditions (Stammler et al., 2015).

  • Epigenetic Imaging in Brain Pathologies : HDAC imaging probes, like Martinostat, have been developed for visualizing HDAC expression in the living brain. This is significant for monitoring and understanding brain pathologies such as Alzheimer’s disease and schizophrenia (Wey et al., 2016).

Mecanismo De Acción

HDAC inhibitors block the action of HDACs and can result in hyperacetylation of histones, thereby affecting gene expression . The open chromatin resulting from inhibition of histone deacetylases can result in either the up-regulation or the repression of genes . HDAC inhibitors exert their anti-angiogenic effect by suppression of HIF-1a and vascular endothelial growth factor .

Safety and Hazards

During combustion, Hdac-IN-1 may emit irritant fumes . In case of a fire, water spray, dry chemical, foam, and carbon dioxide fire extinguishers should be used .

Direcciones Futuras

HDAC inhibitors, including Hdac-IN-1, play a significant role in the chemotherapy-free landscape in cancer treatment, particularly in acute lymphocytic leukemia . There is a growing interest in combining HDAC inhibitors with other agents to enhance their efficacy or reverse resistance . Further understanding of the specific role of individual HDACs in normal physiology as well as in pathological settings will be crucial to exploit this protein family as a useful therapeutic target in a range of diseases .

Propiedades

IUPAC Name

(E)-3-[4-[(E)-3-(3-fluorophenyl)-3-oxoprop-1-enyl]-1-methylpyrrol-2-yl]-N-hydroxyprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3/c1-20-11-12(9-15(20)6-8-17(22)19-23)5-7-16(21)13-3-2-4-14(18)10-13/h2-11,23H,1H3,(H,19,22)/b7-5+,8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDAPCMJAOQZSU-KQQUZDAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C=CC(=O)NO)C=CC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=C1/C=C/C(=O)NO)/C=C/C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464187
Record name MC1568
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hdac-IN-1

CAS RN

852475-26-4
Record name MC1568
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(3-(3-Fluorophenyl)-3-oxopropen-1-yl)-1-methyl-1H-pyrrol-2-yl]-N-hydroxy-2-propenamide;
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.